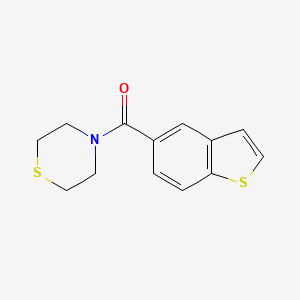
4-(1-benzothien-5-ylcarbonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-benzothien-5-ylcarbonyl)thiomorpholine, also known as BTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BTM is a thiomorpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Donor-Acceptor Polymers for Photovoltaics
A study conducted by Zhou et al. (2010) highlights the use of modified benzothiadiazole units, similar in structural relevance to 4-(1-benzothien-5-ylcarbonyl)thiomorpholine, in the construction of donor-acceptor low bandgap polymers for bulk heterojunction (BHJ) photovoltaics. These modifications aim to improve solubility and molecular weight, crucial factors for high-efficiency solar cells. The research illustrates how altering the positioning of alkyl chains on the benzothiadiazole unit affects the properties of polymers, offering insights into the design of better performing photovoltaic materials (Zhou et al., 2010).
Antimycobacterial Activity
Raparti et al. (2009) have synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, showcasing the versatility of compounds containing morpholine and hydrazide functionalities in addressing tuberculosis. These compounds demonstrated significant activity against Mycobacterium tuberculosis strains, highlighting their potential in developing new antimycobacterial therapies. This study underscores the importance of structural modifications to enhance biological activity (Raparti et al., 2009).
Antimicrobial and Antioxidant Properties
Özil et al. (2018) explored the synthesis and evaluation of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives for their in vitro antioxidant activities and glucosidase inhibitory potentials. These compounds were found to have significant scavenging activity and were effective α-glucosidase inhibitors, suggesting their therapeutic potential in oxidative stress-related diseases and diabetes management (Özil et al., 2018).
Synthesis and Crystal Structure
Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazon-5(4H)-one and determined its structure through NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This study not only provides insights into the molecular architecture of such compounds but also highlights the potential for designing novel molecules with specific properties, including the possibility of biological activity (Sun et al., 2021).
properties
IUPAC Name |
1-benzothiophen-5-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(14-4-7-16-8-5-14)11-1-2-12-10(9-11)3-6-17-12/h1-3,6,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOCVAVJAUJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
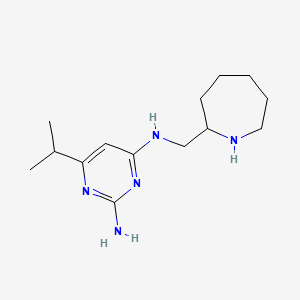
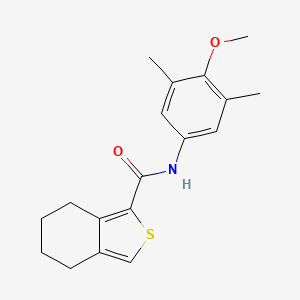
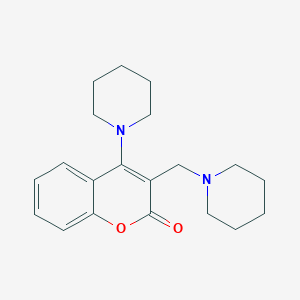
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)
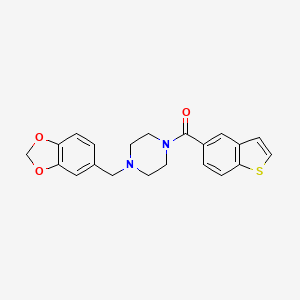

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)